molecular formula C5H2BrF3N2OS B1612883 N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide CAS No. 745053-65-0

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1612883
CAS No.: 745053-65-0
M. Wt: 275.05 g/mol
InChI Key: MZBBHMNHUOVRQO-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Bromo-1,3-thiazole-2-amine+Trifluoroacetic anhydrideThis compound\text{5-Bromo-1,3-thiazole-2-amine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 5-Bromo-1,3-thiazole-2-amine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.

    Medicine: As a lead compound for the development of new drugs, particularly in the areas of anticancer and antimicrobial research.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-1,3-thiazol-2-yl)thiourea
  • N-(5-Bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide
  • N-(5-Bromo-1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-2-1-10-4(13-2)11-3(12)5(7,8)9/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBBHMNHUOVRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610713
Record name N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745053-65-0
Record name N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
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N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 3
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

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